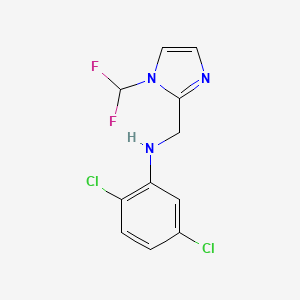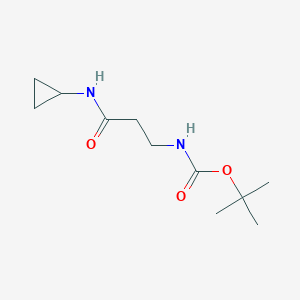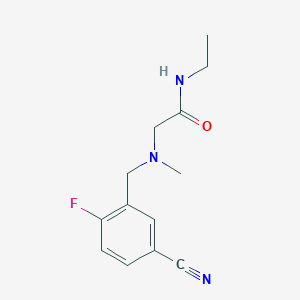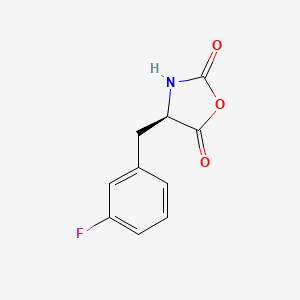![molecular formula C15H24BrNZn B14893529 3-[(Di-i-butylamino)methyl]phenylZinc bromide](/img/structure/B14893529.png)
3-[(Di-i-butylamino)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Di-iso-butylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the di-iso-butylamino group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Di-iso-butylamino)methyl]phenylzinc bromide typically involves the reaction of 3-[(Di-iso-butylamino)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-[(Di-iso-butylamino)methyl]phenyl bromide+Zn→3-[(Di-iso-butylamino)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent quality and yield. The use of high-purity zinc and rigorous control of reaction parameters are crucial for large-scale production.
化学反応の分析
Types of Reactions
3-[(Di-iso-butylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts and a base such as triethylamine.
Nucleophilic Substitution: Often carried out in the presence of a polar aprotic solvent like THF.
Addition to Carbonyl Compounds: Usually performed at low temperatures to control the reaction rate.
Major Products
Negishi Coupling: Produces biaryl compounds.
Nucleophilic Substitution: Yields substituted aromatic compounds.
Addition to Carbonyl Compounds: Forms secondary or tertiary alcohols.
科学的研究の応用
3-[(Di-iso-butylamino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for structure-activity relationship studies.
Industry: Applied in the production of fine chemicals and materials science for the development of new materials with specific properties.
作用機序
The mechanism by which 3-[(Di-iso-butylamino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as cross-coupling and nucleophilic substitution. The di-iso-butylamino group stabilizes the organozinc species, enhancing its reactivity and selectivity. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile it interacts with.
類似化合物との比較
Similar Compounds
- 3-[(Di-iso-butylamino)methyl]phenylmagnesium bromide
- 3-[(Di-iso-butylamino)methyl]phenylboronic acid
- 3-[(Di-iso-butylamino)methyl]phenylsilane
Uniqueness
Compared to similar compounds, 3-[(Di-iso-butylamino)methyl]phenylzinc bromide offers unique advantages:
- Reactivity : Higher reactivity in cross-coupling reactions compared to its magnesium and boron counterparts.
- Stability : Greater stability under reaction conditions, reducing the risk of side reactions.
- Selectivity : Enhanced selectivity due to the presence of the di-iso-butylamino group, which can influence the electronic properties of the compound.
特性
分子式 |
C15H24BrNZn |
|---|---|
分子量 |
363.6 g/mol |
IUPAC名 |
bromozinc(1+);2-methyl-N-(2-methylpropyl)-N-(phenylmethyl)propan-1-amine |
InChI |
InChI=1S/C15H24N.BrH.Zn/c1-13(2)10-16(11-14(3)4)12-15-8-6-5-7-9-15;;/h5-6,8-9,13-14H,10-12H2,1-4H3;1H;/q-1;;+2/p-1 |
InChIキー |
MIINJWLYFHZFPF-UHFFFAOYSA-M |
正規SMILES |
CC(C)CN(CC1=CC=C[C-]=C1)CC(C)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)

![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)


![2-Methyl-2,7-diazabicyclo[4.2.0]octane](/img/structure/B14893501.png)
![3-[(Furan-2-ylmethyl)-amino]-N-(3-hydroxy-phenyl)-succinamic acid](/img/structure/B14893506.png)


![(2E)-4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14893516.png)

![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)

